Nicotinamide riboside chloride is a chloride salt of nicotinamide riboside, which is a pyridine-nucleoside and a form of vitamin B3. It serves as a precursor to nicotinamide adenine dinucleotide, or NAD+, through various biosynthetic pathways. The molecular weight of nicotinamide riboside chloride is approximately 290.70 g/mol, and it is recognized for its potential health benefits, particularly in increasing NAD+ levels in the body, which are crucial for cellular metabolism and energy production .
NRCl increases NAD+ levels by providing a readily available precursor for its synthesis. NAD+ is involved in numerous cellular processes, including:
By boosting NAD+ levels, NRCl may potentially influence these processes and contribute to improved cellular function and health benefits, though more research is needed [].
While research on NRCl is promising, it's important to note limitations. Most studies have been conducted on animals or small human trials []. Large-scale clinical trials are needed to confirm its efficacy for various health conditions. Additionally, the long-term safety of NRCl supplementation requires further investigation.
Nicotinamide riboside chloride undergoes several chemical transformations:
Nicotinamide riboside chloride has been shown to increase NAD+ levels in various tissues, which can enhance mitochondrial function and energy metabolism. Research indicates that supplementation may improve metabolic health, support cognitive function, and have anti-aging effects by promoting cellular repair mechanisms . Clinical studies have demonstrated that doses of nicotinamide riboside can significantly elevate NAD+ levels in the bloodstream within weeks .
The synthesis of nicotinamide riboside chloride generally involves the reaction between nicotinamide and a peracylated form of d-ribofuranose. This process results in an acylated intermediate that is subsequently converted into the desired product. The methods focus on achieving high stereoselectivity and yield, often employing specific glycosylation conditions depending on the sugar component used .
Nicotinamide riboside chloride exhibits interactions with various medications:
Nicotinamide riboside chloride shares similarities with several other compounds related to vitamin B3:
Compound | Function | Unique Features |
---|---|---|
Nicotinic Acid | Precursor to NAD+ | Can cause flushing at higher doses |
Nicotinamide | Precursor to NAD+ | Does not cause flushing but may raise homocysteine levels |
Nicotinamide Mononucleotide | Direct precursor to NAD+ | More complex synthesis pathway compared to nicotinamide riboside |
Niacinamide | Similar effects on NAD+ synthesis | Less effective in raising NAD+ compared to nicotinamide riboside |
Nicotinamide riboside chloride stands out due to its efficiency in raising NAD+ levels without the flushing side effects associated with other forms of vitamin B3. Its unique metabolic pathways allow for rapid conversion into active forms within cells, making it a significant player in cellular energy metabolism and health promotion .
Bogan, K.L., Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition". Annu. Rev. Nutr. 28: 115–130. doi:10.1146/annurev.nutr.28.061807.155443. PMID 18429699.
"Nicotinamide riboside". pubchem.ncbi.nlm.nih.gov.
"GRAS Notices, GRN No. 635". www.accessdata.fda.gov. Retrieved 18 February 2019.
"Spherix/ChromaDex GRAS submission" (PDF). FDA.gov. Retrieved 18 February 2019.
Günter, S; et al. (2021). "New Crystalline Salts of Nicotinamide Riboside as Food Additives". Molecules. MDPI. 26 (9): 2729. doi:10.3390/molecules26092729. PMC 8125264. PMID 34066468.
Gingrich, W; Schlenk, F (June 1944). "Codehydrogenase I and Other Pyridinium Compounds as V-Factor for Hemophilus influenzae and H. parainfluenzae". Journal of Bacteriology. 47 (6): 535–50. doi:10.1128/JB.47.6.535-550.1944. PMC 373952. PMID 16560803.
Belenky, P.; et al. (2007). "NAD+ Metabolism in Health and Disease". Trends in Biochemical Sciences. 32 (1): 12–19. doi:10.1016/j.tibs.2006.11.006. PMID 17161604.
Imai, S.; et al. (2000). "Transcriptional silencing and longevity protein Sir2 is an NAD-dependent histone deacetylase". Nature. 403 (6771): 795–800. Bibcode:2000Natur.403..795I. doi:10.1038/35001622. PMID 10693811. S2CID 2967911.
Anderson; et al. (2003). "Nicotinamide and PNC1 govern lifespan extension by calorie restriction in Saccharomyces cerevisiae". Nature. 423 (6936): 181–185. Bibcode:2003Natur.423..181A. doi:10.1038/nature01578. PMC 4802858. PMID 12736687.
Mehmel, M; Jovanović, N; Spitz, U (2020). "Nicotinamide Riboside — The Current State of Research and Therapeutic Uses". Nutrients. MDPI. 12 (6): 1616. doi:10.3390/nu12061616. PMC 7352172. PMID 32486488.
Fletcher RS, Lavery GG (2018). "The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism". Journal of Molecular Endocrinology. 61 (1): R107–R121. doi:10.1530/JME-18-0085. PMC 6145238. PMID 30307159.
"ChromaDex Licenses Exclusive Patent Rights for Nicotinamide Riboside (NR) Vitamin Technologies". 2012-07-16. Retrieved 15 February 2019.
Melody M. Bomgardner (2018). "Firms feud over purported age-fighting molecule". Chemical & Engineering News. 96 (33).